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Executive Summary
The Odd-Skipped Related 1 (OSR1) gene, a mammalian homolog of the Drosophila odd-

skipped gene, encodes a crucial zinc-finger transcription factor that plays a pivotal role in

embryonic development.[1][2][3][4] Its expression is tightly regulated both spatially and

temporally, beginning in the intermediate mesoderm and extending to the developing heart,

limbs, lungs, and craniofacial structures.[1] OSR1 is indispensable for the organogenesis of

multiple systems, most notably the kidneys and the heart. In the kidney, it functions as the

earliest marker of the intermediate mesoderm and is essential for the maintenance of nephron

progenitor cells.[1][5][6][7] In the heart, OSR1 is critical for the formation of the atrial septum.[1]

Mechanistically, OSR1 interacts with key developmental signaling pathways, including Wnt and

Hedgehog, and functions synergistically with other transcription factors such as Six2 and Wt1.

[6][8] Loss-of-function mutations in Osr1 in mouse models result in embryonic lethality,

underscoring its fundamental role in development.[1][5][8][9] This guide provides a

comprehensive overview of OSR1's function, its regulatory networks, and the experimental

methodologies used to elucidate its roles.

OSR1 in Renal Development
OSR1 is a master regulator of kidney formation, involved from the earliest stages of

specification to the maintenance of progenitor populations.
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Specification and Maintenance of Nephron Progenitors
OSR1 is the earliest known molecular marker for the intermediate mesoderm, the embryonic

tissue that gives rise to the urogenital system.[1] Its function is paramount for the survival and

maintenance of the cap mesenchyme, a nephron progenitor cell population. Tissue-specific

deletion of Osr1 in these cells leads to their premature depletion and results in severe renal

hypoplasia, characterized by a drastic reduction in kidney size and nephron number.[6][10]

Genetic and Signaling Interactions
The function of OSR1 in the kidney is orchestrated through a complex network of interactions:

Upstream Regulation:Osr1 expression is induced by retinoic acid signaling and regulated by

BET proteins.[5][10] Conversely, it is negatively regulated by the transcription factors Runx2

and Ikzf1.[1]

Downstream Targets: OSR1 initiates a transcriptional cascade by activating key

developmental regulators, including Lhx1, Pax2, and Wt1.[1] It also promotes the expression

of wnt2ba, a critical factor in podocyte development.[5]

Synergistic and Antagonistic Roles: OSR1 exhibits functional synergy with Wt1 to ensure the

proper specification of the metanephric mesenchyme.[8] It also acts downstream of Six2,

and together they maintain the nephron progenitor pool by antagonizing the pro-

differentiation effects of the canonical Wnt/β-catenin signaling pathway.[6] This antagonism is

achieved, in part, by OSR1's ability to stabilize transcriptional repressor complexes.[6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://en.wikipedia.org/wiki/OSR1
https://pmc.ncbi.nlm.nih.gov/articles/PMC3957368/
https://www.mdpi.com/2227-9059/9/12/1878
https://pmc.ncbi.nlm.nih.gov/articles/PMC9687957/
https://www.mdpi.com/2227-9059/9/12/1878
https://en.wikipedia.org/wiki/OSR1
https://en.wikipedia.org/wiki/OSR1
https://pmc.ncbi.nlm.nih.gov/articles/PMC9687957/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0159597
https://pmc.ncbi.nlm.nih.gov/articles/PMC3957368/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3957368/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1578480?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Retinoic Acid

OSR1

 activates

BET Proteins

 activates

Runx2

 inhibits

Ikzf1

 inhibits

Six2

 activates

Nephron Progenitor
Maintenance

Wt1

 induces

Lhx1

 induces

Pax2

 induces

wnt2ba

 promotes

Wnt/β-catenin
Signaling

 antagonizes

Nephron Progenitor
Differentiation

Click to download full resolution via product page

Caption: OSR1 regulatory network in nephron progenitor cell fate.

OSR1 in Cardiac Development
OSR1 is a critical factor for the proper morphogenesis of the heart, particularly for the division

of the atria.

Atrial Septation
Expression of OSR1 is localized to the dorsal atrial wall, the site from which the primary atrial

septum emerges.[1] Its function is essential for the formation of this structure. Studies in mice

have shown that deleting Osr1 specifically in the second heart field, a key progenitor population

for atrial and outflow tract structures, leads to a complete absence of the atrial septum.[1]

Tbx5-Osr1 Signaling Pathway
In the posterior second heart field (pSHF), OSR1 acts as a direct downstream target of the T-

box transcription factor Tbx5.[1] OSR1 and Tbx5 interact to regulate the cell cycle progression

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.benchchem.com/product/b1578480?utm_src=pdf-body-img
https://en.wikipedia.org/wiki/OSR1
https://en.wikipedia.org/wiki/OSR1
https://en.wikipedia.org/wiki/OSR1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1578480?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


of these cardiac progenitor cells, a process vital for generating sufficient cell numbers for septal

formation.[1][11] This Tbx5-Osr1 signaling axis operates in parallel to the Hedgehog signaling

pathway, both of which are required for atrial septation.[1]
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Caption: Tbx5-Osr1 pathway in cardiac atrial septation.

OSR1 in Foregut and Lung Development
OSR1 plays a multifaceted role in the development of the foregut, the embryonic structure that

gives rise to the esophagus, stomach, trachea, and lungs.

Downstream of Hedgehog Signaling
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In the mesenchyme surrounding the foregut, OSR1 expression is dependent on Hedgehog

(HH) signaling emanating from the adjacent epithelium.[12][13] The HH pathway effector, Gli3,

directly binds to a conserved region in the Osr1 promoter to activate its transcription.[12]

Functions in Lung Morphogenesis
OSR1 is required for several key steps in respiratory system development:

Lung Progenitor Specification:Osr1 mutant embryos display a reduced number of lung

progenitors in the ventral foregut.[12][13]

Branching Morphogenesis: It is necessary for the correct branching of the primary lung buds.

[12][13]

Mesenchymal Differentiation: OSR1 is essential for the differentiation of various

mesenchymal derivatives, including the smooth muscle of the trachea and esophagus,

tracheal cartilage rings, and the pulmonary arteries.[12][13]
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Caption: Hedgehog-Osr1 signaling cascade in foregut development.

Quantitative Data Summary
The critical role of OSR1 in development is highlighted by the severe phenotypes observed in

loss-of-function mouse models.

Table 1: Phenotypes of OSR1 Knockout and Heterozygous Mice
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Genotype Organ System Phenotype Reference

Osr1-/- Kidney

Complete kidney
agenesis, aberrant
apoptosis of
nephrogenic
mesenchyme.

[5][8][9]

Osr1-/- Heart

Embryonic lethality,

deformed

atrioventricular

junctions, hypoplastic

venous valves, absent

atrial septum.

[1]

Osr1-/- Foregut/Lung

Fewer lung

progenitors, improper

lung bud branching,

defective

mesenchymal

differentiation.

[12][13]

Osr1+/-Wt1+/- Kidney

Unilateral or bilateral

kidney agenesis or

hypoplasia, reduced

nephron progenitor

cells.

[8]

| Osr1c/-;Six2-TGCtg | Kidney | Premature depletion of nephron progenitor cells, severe renal

hypoplasia. |[6][10] |

Key Experimental Protocols
Investigating the function of OSR1 requires a range of molecular and genetic techniques.

Below are detailed methodologies for key experimental approaches.

Generation of Osr1 Conditional Mutant Mice
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This approach allows for the inactivation of Osr1 in specific cell lineages, bypassing the

embryonic lethality of the full knockout.[2][3][4]

1. Targeting Vector Construction: A targeting vector is engineered to insert loxP

recombination sites flanking a critical coding exon (e.g., Exon 2) of the Osr1 gene. An

antibiotic resistance cassette (e.g., neomycin) flanked by FRT sites is typically included for

selection of correctly targeted embryonic stem (ES) cells.

2. ES Cell Targeting: The linearized targeting vector is introduced into ES cells via

electroporation. Cells are cultured in the presence of the selection antibiotic.

3. Screening for Homologous Recombination: Resistant ES cell clones are screened by PCR

and confirmed by Southern blot analysis to identify those with the correct integration of the

targeting construct at the Osr1 locus.

4. Blastocyst Injection and Chimera Generation: Correctly targeted ES cells are injected into

host blastocysts, which are then surgically transferred into the uterus of a pseudopregnant

female mouse. The resulting chimeric pups are identified by coat color.

5. Germline Transmission: Chimeric mice are bred with wild-type mice to test for germline

transmission of the targeted (Osr1flox-neo) allele.

6. Excision of Selection Cassette: To prevent the selection cassette from interfering with

gene function, mice carrying the Osr1flox-neo allele are crossed with mice expressing Flp

recombinase, leading to the excision of the FRT-flanked cassette and generating the

conditional Osr1flox allele.

7. Tissue-Specific Deletion: Mice homozygous for the Osr1flox allele are crossed with a

transgenic line that expresses Cre recombinase under the control of a tissue-specific

promoter (e.g., Six2-Cre for nephron progenitors, Nkx2.5-Cre for cardiac progenitors). In the

offspring, Cre recombinase will excise the loxP-flanked exon, inactivating Osr1 only in the

desired cell population.
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Caption: Workflow for generating tissue-specific OSR1 knockout mice.

Chromatin Immunoprecipitation sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide binding sites of OSR1, revealing its direct target

genes.[14][15][16][17]

1. Cell/Tissue Cross-linking: Harvest embryonic tissues (e.g., E11.5 kidney rudiments) and

immediately cross-link protein-DNA complexes. For transcription factors like OSR1, a dual

cross-linking protocol is recommended: first with 2 mM disuccinimidyl glutarate (DSG) for 45

minutes, followed by 1% formaldehyde for 10 minutes at room temperature.[16] Quench the

reaction with glycine.

2. Chromatin Preparation: Lyse the cells and isolate nuclei. Resuspend nuclei in a suitable

lysis buffer and sonicate the chromatin to an average fragment size of 200-600 bp.

Centrifuge to pellet debris.

3. Immunoprecipitation: Pre-clear the chromatin lysate with Protein A/G magnetic beads.

Incubate the pre-cleared chromatin overnight at 4°C with a ChIP-grade antibody specific for

OSR1. A parallel sample with a non-specific IgG antibody serves as a negative control.

4. Complex Capture and Washes: Add Protein A/G magnetic beads to capture the antibody-

chromatin complexes. Perform a series of stringent washes with low salt, high salt, and LiCl

wash buffers to remove non-specifically bound chromatin.

5. Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the

cross-links by incubating at 65°C overnight with NaCl.
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6. DNA Purification: Treat the sample with RNase A and Proteinase K, followed by DNA

purification using phenol-chloroform extraction or a column-based kit.

7. Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA.

This involves end-repair, A-tailing, ligation of sequencing adapters, and PCR amplification.

Sequence the library on a high-throughput platform.

8. Bioinformatic Analysis: Align sequence reads to the reference genome. Use a peak-calling

algorithm (e.g., MACS2) to identify genomic regions significantly enriched in the OSR1 IP

sample compared to the input or IgG control. Perform motif analysis on the identified peaks

to find the OSR1 binding consensus sequence.

CRISPR/Cas9-Mediated Gene Editing in Zygotes
This technique allows for the rapid generation of Osr1 knockout or knock-in alleles directly in

mouse embryos.[18][19][20][21][22]

1. gRNA Design: Design two or more single guide RNAs (sgRNAs) targeting the first coding

exon of the Osr1 gene to maximize the probability of creating a null allele via a frameshift-

inducing insertion/deletion (indel).

2. Reagent Preparation: Prepare high-quality, purified Cas9 nuclease protein and the

synthetic sgRNAs.

3. Zygote Collection: Harvest fertilized zygotes from superovulated female mice.

4. Microinjection: Prepare a microinjection mix containing Cas9 protein and sgRNAs.

Microinject the mix into the cytoplasm of the collected zygotes. This approach, using a

ribonucleoprotein (RNP) complex, is generally more efficient and has fewer off-target effects

than plasmid injection.[22]

5. Embryo Culture and Transfer: Culture the injected embryos in vitro to the two-cell or

blastocyst stage. Transfer the viable embryos into the oviducts or uterus of pseudopregnant

recipient females.

6. Screening of Founder Animals: Genotype the resulting pups by PCR amplification of the

targeted region, followed by Sanger sequencing or a T7 endonuclease I assay to detect the
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presence of indels.

7. Colony Establishment: Breed the identified founder animals that carry a frameshift

mutation to establish a stable Osr1 knockout mouse line. Characterize the precise mutation

by subcloning and sequencing the PCR product from the founder.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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